molecular formula C12H11N3O2S B2481044 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 866138-10-5

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine

Cat. No.: B2481044
CAS No.: 866138-10-5
M. Wt: 261.3
InChI Key: JVWSQCKKVSZJIJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C12H11N3O2S It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a 4-nitrobenzylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine typically involves the reaction of 4-methylpyrimidine-2-thiol with 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

Scientific Research Applications

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-[(4-aminobenzyl)sulfanyl]pyrimidine: Similar structure but with an amino group instead of a nitro group.

    2-[(4-Nitrobenzyl)sulfanyl]pyrimidine: Lacks the methyl group at the 4-position.

    4-Methyl-2-[(4-nitrophenyl)sulfanyl]pyrimidine: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is unique due to the presence of both a nitrobenzylsulfanyl group and a methyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-9-6-7-13-12(14-9)18-8-10-2-4-11(5-3-10)15(16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWSQCKKVSZJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319931
Record name 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866138-10-5
Record name 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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